

Octodrine's Cardiovascular Impact: A Statistical and Mechanistic Comparison

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For researchers, scientists, and drug development professionals, understanding the physiological effects of sympathomimetic compounds is paramount. This guide provides a statistical analysis of **octodrine**'s effects on heart rate and blood pressure, juxtaposed with the comparable stimulant 1,3-dimethylamylamine (DMAA). The information is supported by available experimental data and detailed methodologies to facilitate informed research and development.

Cardiovascular Effects: Octodrine vs. DMAA

The following tables summarize the quantitative data on the effects of **octodrine** and DMAA on key cardiovascular parameters. It is important to note that while data for DMAA is derived from a human clinical trial, the available quantitative data for **octodrine** is from early animal studies, and specific percentage increases are not readily available in the reviewed literature.

Table 1: Effect of **Octodrine** on Heart Rate and Blood Pressure (Animal Studies)



Compound	Animal Model	Dosage and Administrat ion	Effect on Heart Rate	Effect on Blood Pressure	Source
Octodrine (2- amino-6- methylheptan e hydrochloride)	Dog	Intravenous	Increased	Increased (pressor activity was 1/500 to 1/1000 that of epinephrine)	Fellows, 1947[1]
Octodrine (2- amino-6- methylheptan e)	Dog	Not specified	Not specified	Increased	Charlier, 1951[1][2]

Table 2: Effect of DMAA and Caffeine on Heart Rate and Blood Pressure (Human Study)



Compoun d/Combin ation	Dosage	Change in Heart Rate	Change in Systolic Blood Pressure	Change in Diastolic Blood Pressure	Time of Peak Effect	Source
DMAA	50 mg	No significant change	Increase	Increase	60-90 min	Bloomer et al., 2011
DMAA	75 mg	No significant change	Increase	Increase	60-90 min	Bloomer et al., 2011
Caffeine	250 mg	No significant change	Increase	Increase	60-90 min	Bloomer et al., 2011
DMAA + Caffeine	50 mg + 250 mg	No significant change	Increase	Increase	60-90 min	Bloomer et al., 2011
DMAA + Caffeine	75 mg + 250 mg	No significant change	~20% increase	~17% increase	60 min	Bloomer et al., 2011

Experimental Protocols Octodrine Animal Studies (Fellows, 1947 & Charlier, 1951)

Detailed experimental protocols from these early studies are not fully available in accessible literature. However, based on common practices of the era and available information, the following can be inferred:

- Subjects: The studies utilized dogs as the animal model.
- Compound Administration: In the Fellows (1947) study, 2-amino-6-methylheptane
 hydrochloride was administered intravenously. The exact vehicle and infusion rate are not



specified in the available summaries.

- Cardiovascular Measurement: Blood pressure was likely measured directly via an arterial
 cannula connected to a manometer or an early form of a pressure transducer. Heart rate
 would have been determined from the arterial pressure waveform or via electrocardiogram
 (ECG).
- Anesthesia: The type of anesthesia used, if any, is not specified in the available abstracts.
 Anesthesia can significantly influence cardiovascular parameters and drug responses.

DMAA and Caffeine Human Study (Bloomer et al., 2011)

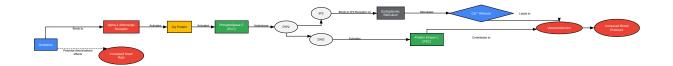
- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy, young adult men and women.
- Interventions: Participants ingested one of five conditions on separate days:
 - Placebo
 - 50 mg 1,3-dimethylamylamine (DMAA)
 - 75 mg DMAA
 - 250 mg caffeine
 - 50 mg DMAA + 250 mg caffeine
 - 75 mg DMAA + 250 mg caffeine
- Cardiovascular Measurement: Heart rate and blood pressure were measured at baseline (pre-ingestion) and at 30, 60, 90, and 120 minutes post-ingestion. The specific methods for these measurements (e.g., automated oscillometric device) are not detailed in the abstract.
- Blood Sampling: Venous blood samples were collected at baseline and at 60 and 120 minutes post-ingestion to measure plasma catecholamines (epinephrine and norepinephrine).

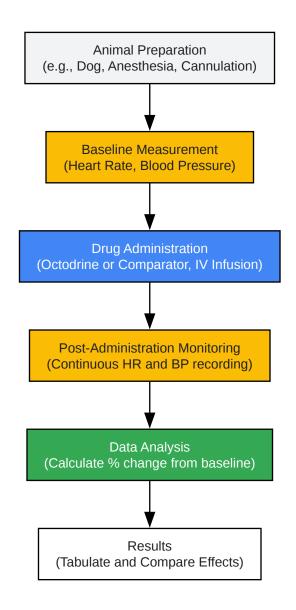


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for **octodrine**'s cardiovascular effects and a general experimental workflow for assessing these effects.







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References

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- 2. gigasnutrition.com [gigasnutrition.com]
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